3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that integrates multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of acyl (1,3-benzothiazol-2-yl)ketenes generated in situ by the thermolysis of pyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antiviral and anticancer activities, leveraging its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its biological activity and used in drug design.
2-mercaptobenzothiazole: Widely used in the rubber industry and as a corrosion inhibitor.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate apart is its unique combination of heterocyclic structures, which endows it with distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique photophysical characteristics .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO4S2/c1-12-16(27-22(25)18-7-4-10-28-18)9-8-13-19(24)14(11-26-20(12)13)21-23-15-5-2-3-6-17(15)29-21/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVLRVNUWISVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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